4,5-Dicyano-1,3-dithiol-2-one

Vue d'ensemble

Description

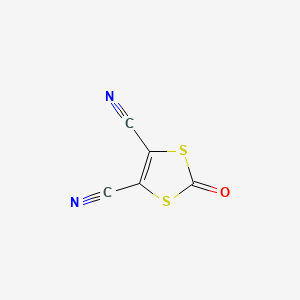

4,5-Dicyano-1,3-dithiol-2-one is an organic compound with the molecular formula C5H2N2OS2 It is characterized by the presence of two cyano groups and a dithiol ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dicyano-1,3-dithiol-2-one typically involves the reaction of 1,3-dithiol-2-one with cyanogen bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Dicyano-1,3-dithiol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Role as a Building Block

DCT serves as a key intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize tetrathiafulvalene (TTF) derivatives, which are important for their electron-donating properties in conducting materials.

Synthesis Pathways

The compound is synthesized through reactions involving cyanogen bromide with 1,3-dithiol-2-one under controlled conditions. This process often occurs in an inert atmosphere to prevent oxidation.

Electrochemical Applications

Lithium-Ion Batteries

DCT has been identified as an effective additive in lithium-ion battery electrolytes. It enhances cycling performance and rate capacity, particularly for batteries using LiNi0.8Co0.1Mn0.1O2 (NCM811) as the cathode material. Studies indicate that incorporating DCT can improve discharge capacity retention rates significantly.

| Parameter | Without DCT | With DCT |

|---|---|---|

| Discharge Capacity Retention Rate | 60% | 75.59% |

| Cycle Number | 100 cycles | 200 cycles |

Material Science

Development of Advanced Materials

DCT's unique electronic properties make it suitable for creating organic semiconductors and conductive polymers. Research has shown that materials incorporating DCT exhibit improved thermal stability and electrical conductivity, which are critical for high-performance coatings and composites.

Analytical Chemistry

Reagent in Analytical Methods

In analytical chemistry, DCT acts as a reagent for detecting and quantifying various substances. Its application aids in environmental monitoring and quality control processes. For example, it can be used to analyze pollutants in water samples through colorimetric methods.

Biological Research

Biochemical Interactions

DCT has demonstrated potential in biological applications, including enzyme activity studies and the development of novel therapeutic agents. Its interactions with biomolecules can influence cellular processes such as signaling pathways and gene expression.

Case Study: Enzyme Interaction

Research indicates that DCT affects the activity of certain enzymes involved in metabolic pathways, suggesting its potential use in drug development aimed at modulating these pathways.

Mécanisme D'action

The mechanism by which 4,5-Dicyano-1,3-dithiol-2-one exerts its effects is primarily through its interaction with other chemical species. In electrochemical applications, it forms a stable and uniform cathode-electrolyte interphase, preventing the decomposition of carbonate solvents and the dissolution of nickel elements in lithium-ion batteries . This stabilization reduces polarization and internal resistance, thereby enhancing battery performance.

Comparaison Avec Des Composés Similaires

4,5-Dicyano-1,3-dithiol-2-thione: Similar structure but with a thione group instead of a ketone.

4,5-Dicyano-1,3-dithiol-2-amine: Contains an amine group instead of a ketone.

Uniqueness: 4,5-Dicyano-1,3-dithiol-2-one is unique due to its specific combination of cyano groups and a dithiol ring with a ketone functional group. This structure imparts distinct electronic properties, making it particularly useful in electrochemical applications and materials science.

Activité Biologique

4,5-Dicyano-1,3-dithiol-2-one (DCDT) is a compound that has garnered interest for its diverse biological activities and applications in various fields, particularly in electrochemistry and materials science. This article delves into the biological activity of DCDT, examining its mechanisms of action, biochemical interactions, and potential applications supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring two cyano groups and a dithiol moiety. This configuration allows it to engage in various chemical reactions and interactions with biological molecules.

| Property | Description |

|---|---|

| Molecular Formula | C₅N₂OS₂ |

| Molecular Weight | 158.19 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents like ethanol |

Target Interactions

DCDT primarily interacts with biomolecules through its electrophilic centers. It can form stable complexes with proteins and enzymes, influencing their activity. Its mechanism of action involves:

- Enzyme Inhibition : DCDT acts as an inhibitor for certain enzymes by binding to active sites or allosteric sites, altering their functionality.

- Cell Signaling Modulation : The compound can affect cellular signaling pathways by modifying the activity of kinases and phosphatases.

Antioxidant Activity

Research indicates that DCDT exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular environments. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Cytotoxicity Studies

Studies have evaluated the cytotoxic effects of DCDT on various cancer cell lines. The results suggest that:

- Selective Cytotoxicity : DCDT shows higher toxicity towards cancer cells compared to normal cells, making it a potential candidate for targeted cancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.4 |

Electrochemical Applications

DCDT is also investigated for its role in enhancing the performance of lithium-ion batteries. It forms a stable electrolyte interface that improves cycling stability and rate capacity.

- Performance Metrics : In studies involving lithium-ion batteries with DCDT as an additive:

- The discharge capacity retention rate was reported at 75.59% after 200 cycles , indicating robust electrochemical performance .

Case Studies

Several case studies highlight the biological effects of DCDT:

- Study on Antioxidant Effects : A study published in PubMed demonstrated that DCDT significantly reduced lipid peroxidation levels in rat liver cells, showcasing its potential as an antioxidant agent .

- Cancer Cell Line Testing : Research conducted on various cancer cell lines revealed that DCDT induced apoptosis through the activation of caspase pathways, suggesting its role as a chemotherapeutic agent .

- Electrochemical Performance Enhancement : In experiments involving lithium-ion batteries, the addition of DCDT improved the cycling performance compared to standard electrolytes, demonstrating its utility in energy storage applications .

Propriétés

IUPAC Name |

2-oxo-1,3-dithiole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5N2OS2/c6-1-3-4(2-7)10-5(8)9-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMXHRQYNWQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=O)S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239408 | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-31-6 | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dicyano-1,3-dithiolen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dicyano-1,3-dithiol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4,5-Dicyano-1,3-dithiol-2-one in current research?

A: this compound is primarily utilized as a building block for synthesizing more complex molecules with potential applications in materials science. For instance, it serves as a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives. [, , ] TTFs are organosulfur compounds known for their electron-donating properties, making them valuable components in conducting and electroactive materials.

Q2: How does this compound react to form these TTF derivatives?

A: this compound undergoes cross-coupling reactions with various 1,3-dithiole-2-thiones in the presence of triethyl phosphite. [, , ] This reaction leads to the formation of asymmetrically substituted tetrathiafulvalene derivatives with cyano groups. These cyano groups can be further modified or utilized for coordination chemistry, opening avenues for diverse molecular architectures.

Q3: Beyond TTF synthesis, are there other applications of this compound?

A: Yes, this compound has been explored for functionalizing carbon materials. [] It reacts with the surface of the carbon, which can then be further modified to introduce thiol groups. This functionalization method allows for tuning the surface properties of carbon materials, making them potentially useful for various applications like catalysis or sensing.

Q4: What are the analytical techniques commonly employed to characterize this compound and its derivatives?

A: Commonly used techniques include nuclear magnetic resonance spectroscopy (NMR), elemental analysis (EA), mass spectrometry (MS), infrared spectroscopy (IR), and cyclic voltammetry. [, , ] NMR helps determine the structure and purity of synthesized compounds. EA provides the elemental composition, while MS offers information about the molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups present in the molecule. Lastly, cyclic voltammetry assesses the electrochemical behavior of the synthesized TTF derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.